(1Z)-N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide
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Overview
Description
(1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is a chemical compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves several steps. One common method includes the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride to form the pyrazole ring . This reaction typically occurs under reflux conditions in a mixture of methanol and water. The resulting product is then subjected to further functionalization to introduce the hydroxy and ethanimidamide groups.
Industrial Production Methods
Industrial production methods for this compound often involve scalable and regioselective approaches to ensure high yield and purity. Techniques such as lithiation followed by electrophilic trapping are employed to achieve the desired functionalization . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like N-bromosuccinimide (NBS) for bromination, and reducing agents such as lithium aluminum hydride (LiAlH4) for reduction . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles and their derivatives, which can be further utilized in different applications .
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is explored for its potential therapeutic applications. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of pharmaceutical agents, making this compound a valuable candidate for drug development .
Industry
In the industrial sector, (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide is used in the production of agrochemicals. Its derivatives are employed as active ingredients in herbicides and pesticides, contributing to more effective and sustainable agricultural practices .
Mechanism of Action
The mechanism of action of (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethylated pyrazoles and triazoles, such as:
- 1-methyl-3-(trifluoromethyl)-1H-pyrazole
- 3-ethyl-5-(trifluoromethyl)-1H-1,2,4-triazole
Uniqueness
What sets (1Z)-N’-hydroxy-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanimidamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of both the hydroxy and ethanimidamide groups, along with the trifluoromethylated pyrazole ring, makes it a versatile compound with a wide range of applications .
Properties
IUPAC Name |
N'-hydroxy-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]ethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4O/c1-4-2-5(7(8,9)10)12-14(4)3-6(11)13-15/h2,15H,3H2,1H3,(H2,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHUCUWOMIIRBOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=NO)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C/C(=N/O)/N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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